molecular formula C10H7BrN2O2 B11822689 7-Bromo-2-methyl-8-nitroquinoline

7-Bromo-2-methyl-8-nitroquinoline

Cat. No.: B11822689
M. Wt: 267.08 g/mol
InChI Key: NKPDZCFDMLAHBI-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-8-nitroquinoline: is a heterocyclic compound with the molecular formula C10H8N2O2. It belongs to the quinoline family, which is an essential class of heterocyclic aromatic compounds. Quinoline has versatile applications in both industrial and synthetic organic chemistry. The compound’s characteristic double-ring structure consists of a benzene ring fused with a pyridine moiety .

Preparation Methods

Several synthetic routes exist for the construction of 7-bromo-2-methyl-8-nitroquinoline. Notably, the Doebner–von Miller reaction protocol has been successfully employed for the synthesis of 2-methylquinoline derivatives, including our target compound. In this method, aniline and acrolein react in the presence of a strong acid, leading to the formation of 2-methylquinoline. The modified Doebner–von Miller reaction has been particularly effective for this purpose .

Chemical Reactions Analysis

7-Bromo-2-methyl-8-nitroquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. For example, the compound may participate in electrophilic aromatic substitution reactions, leading to the introduction of various functional groups. Major products formed from these reactions can vary based on the reaction conditions and substituents present.

Scientific Research Applications

The compound finds applications in various scientific fields:

    Medicinal Chemistry: Researchers explore its potential as a lead compound for drug discovery due to its heterocyclic scaffold. It may exhibit pharmacological activities or serve as a starting point for developing novel therapeutic agents.

    Chemical Biology:

    Industry: Quinoline derivatives, including 7-bromo-2-methyl-8-nitroquinoline, may find use in the synthesis of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The specific mechanism by which 7-bromo-2-methyl-8-nitroquinoline exerts its effects depends on its molecular targets and pathways. Further research is needed to elucidate these details comprehensively.

Comparison with Similar Compounds

While 7-bromo-2-methyl-8-nitroquinoline is unique in its structure, it shares similarities with other quinoline derivatives. These include related compounds like 2-methylquinoline and other halogenated quinolines.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

7-bromo-2-methyl-8-nitroquinoline

InChI

InChI=1S/C10H7BrN2O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,1H3

InChI Key

NKPDZCFDMLAHBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])Br

Origin of Product

United States

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